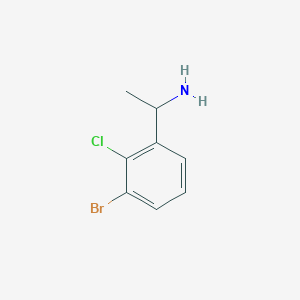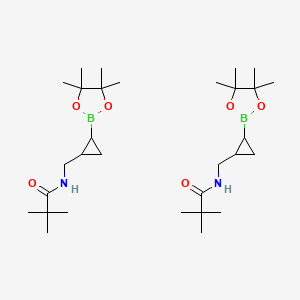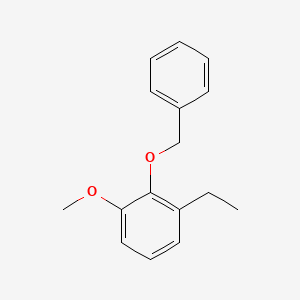![molecular formula C9H6BrN B13682806 2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13682806.png)
2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromobicyclo[420]octa-1,3,5-triene-7-carbonitrile is a chemical compound with the molecular formula C9H6BrN It is a derivative of bicyclo[420]octa-1,3,5-triene, featuring a bromine atom and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile typically involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene followed by the introduction of a nitrile group. One common method involves the use of bromine (Br2) in the presence of a catalyst to achieve bromination. The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide (NaCN) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of efficient catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of nitriles or other substituted derivatives.
科学的研究の応用
2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile involves its interaction with molecular targets through its functional groups. The bromine atom and nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the bromine and nitrile groups.
4-Bromobenzocyclobutene: A similar compound with a bromine atom but different structural arrangement.
3-Bromobicyclo[4.2.0]octa-1,3,5-triene: Another brominated derivative with a different substitution pattern.
Uniqueness
2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is unique due to the presence of both bromine and nitrile functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C9H6BrN |
|---|---|
分子量 |
208.05 g/mol |
IUPAC名 |
2-bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile |
InChI |
InChI=1S/C9H6BrN/c10-9-3-1-2-7-6(5-11)4-8(7)9/h1-3,6H,4H2 |
InChIキー |
AKSAJCYPRSAPJV-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C1C(=CC=C2)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13682736.png)

![2,4-Dihydro-1H-benzo[f]isochromene](/img/structure/B13682748.png)
![Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682753.png)
![Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13682759.png)

![5-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B13682772.png)




![7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13682792.png)

![Tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B13682798.png)
